Pan-AKR1C Inhibition Across All Isoforms
In head-to-head enzymatic assays against all four human AKR1C isoforms, S07-2010 (target compound) demonstrates sub-micromolar IC50 values across AKR1C1, AKR1C2, AKR1C3, and AKR1C4, establishing it as a pan-AKR1C inhibitor. In contrast, structurally related hit compounds S07-2005, S07-2008, S07-2009, and S07-2001 exhibit either isoform-selective profiles or substantially weaker potency against specific isoforms [1].
| Evidence Dimension | AKR1C1 inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 0.47 ± 0.16 |
| Comparator Or Baseline | S07-2005: 2.88 ± 1.10; S07-2008: >100; S07-2009: 11.18 ± 4.39; S07-2001: >100 |
| Quantified Difference | S07-2010 is 6.1-fold more potent than S07-2005, >213-fold more potent than S07-2008 and S07-2001, and 23.8-fold more potent than S07-2009 |
| Conditions | NADP+-dependent oxidation of S-tetralol; mean ± SEM of three independent experiments |
Why This Matters
Procurement of S07-2010 ensures reproducible pan-AKR1C inhibition; isoform-selective alternatives fail to inhibit AKR1C1 and AKR1C2, which may confound results in models where multiple AKR1C isoforms contribute to resistance.
- [1] He, S., et al. (2022). Table 1: AKR1C Isoform Inhibitory Activity and Selectivity of Hit Compounds. ACS Medicinal Chemistry Letters, 13(8), 1286-1294. View Source
